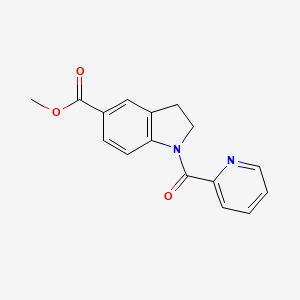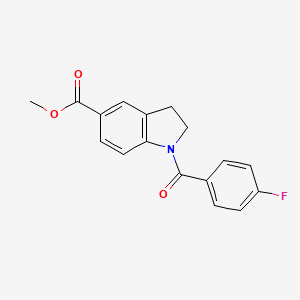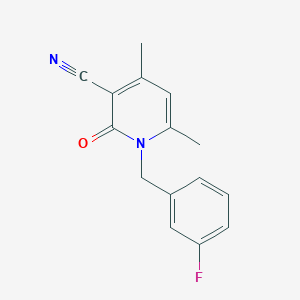
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate, also known as AG-1478, is a synthetic compound that acts as a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to investigate the role of EGFR in various biological processes.
Wirkmechanismus
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate acts as a selective inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain of EGFR and prevents the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been shown to inhibit angiogenesis and wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate is its selectivity for EGFR tyrosine kinase. This allows for the investigation of the specific role of EGFR in various biological processes. However, one of the limitations of Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate is its potential off-target effects. It is important to use appropriate controls and confirm the specificity of the compound in each experiment.
Zukünftige Richtungen
There are several future directions for the use of Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate in scientific research. One direction is the investigation of the role of EGFR in the development and progression of various types of cancer. Another direction is the investigation of the role of EGFR in the regulation of the immune system. Additionally, the development of more potent and selective EGFR inhibitors could lead to the development of more effective cancer therapies.
Synthesemethoden
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate can be synthesized using a multi-step chemical reaction process. The first step involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate to form 2-pyridinecarboxylic acid ethyl ester. The second step involves the reaction of the ethyl ester with 2-aminoindole to form 2,3-dihydroindole-5-carboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with methyl chloroformate to form Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate has been extensively used in scientific research to investigate the role of EGFR in various biological processes. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been used to study the role of EGFR in wound healing, angiogenesis, and cell migration.
Eigenschaften
IUPAC Name |
methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-16(20)12-5-6-14-11(10-12)7-9-18(14)15(19)13-4-2-3-8-17-13/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMXJMAJYXNJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(pyridine-2-carbonyl)-2,3-dihydroindole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)

![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
![2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B7539338.png)


![ethyl 4-({[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B7539363.png)


![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)